molecular formula C7H12O2 B180299 2,2-Dimethyl-3-oxopentanal CAS No. 106921-60-2

2,2-Dimethyl-3-oxopentanal

Cat. No. B180299
M. Wt: 128.17 g/mol
InChI Key: PVYBKZHBCCMBPS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxopentanal is a chemical compound with the molecular formula C7H12O2 . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 aldehyde (aliphatic), and 1 ketone (aliphatic) .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-3-oxopentanal consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecule has a molar mass of 128.169 Da .


Physical And Chemical Properties Analysis

2,2-Dimethyl-3-oxopentanal has a density of 0.9±0.1 g/cm3, a boiling point of 165.4±23.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 55.5±19.6 °C . The compound has a molar refractivity of 34.7±0.3 cm3, a polar surface area of 34 Å2, a polarizability of 13.7±0.5 10-24 cm3, a surface tension of 28.3±3.0 dyne/cm, and a molar volume of 138.6±3.0 cm3 .

Scientific Research Applications

Chemical Properties and Predicted Data

2,2-Dimethyl-3-oxopentanal is a chemical compound with interesting properties, which makes it relevant in various scientific research fields. Its boiling point is approximately 165.4°C at 760 mmHg, and it has a vapor pressure of 1.9 mmHg at 25°C. The flash point is 55.5°C, indicating its flammability range. It possesses a density of about 0.9 g/cm³ and has no hydrogen bond donors but two acceptors. This compound has a molar refractivity of 34.7 cm³ and a polar surface area of 34 Ų. Its polarizability is approximately 13.7 x 10^{-24}cm³, and it has a surface tension of 28.3 dyne/cm. The predicted water solubility at 25°C is quite high, around 72,560 mg/L. According to the ECOSAR Class Program, it falls under the category of aldehydes​​.

Applications in Research & Development

2,2-Dimethyl-3-oxopentanal has potential applications in research and development sectors. It is used in various research protocols, particularly in fields requiring organic building blocks with specific chemical properties. Its physical and chemical properties make it a valuable compound in the synthesis of more complex molecules. The compound is also utilized in chromatography and mass spectrometry, contributing to the advancement of analytical methods in scientific research. This is particularly significant in fields like life science research, where precision and accuracy are crucial. The compound's stability and reactivity profiles make it suitable for experiments in organic synthesis and possibly in developing new materials or chemical processes​​.

Safety And Hazards

2,2-Dimethyl-3-oxopentanal is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

2,2-dimethyl-3-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBKZHBCCMBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452882
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-oxopentanal

CAS RN

106921-60-2
Record name 2,2-Dimethyl-3-oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106921-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-DIMETHYL-3-OXOPENTANAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Qin, F Zaera - The Journal of Physical Chemistry C, 2018 - ACS Publications
The thermal chemistry of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) (Ru(tmhd) 3 ), a potential precursor for the chemical deposition of ruthenium -containing films, on Ni(…
Number of citations: 20 pubs.acs.org
PG Cozzi, F Benfatti, MG Capdevila… - Chemical …, 2008 - pubs.rsc.org
Me2Zn mediated, tert-butylhydroperoxide promoted, catalytic enantioselective Reformatsky reaction with aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/…
Number of citations: 23 pubs.rsc.org
KH Altmann, G Bold, G Caravatti, D Denni… - Helvetica chimica …, 2002 - Wiley Online Library
The total synthesis of (12S,13S)‐trans‐epothilone A (1a) was achieved based on two different convergent strategies. In a first‐generation approach, construction of the C(11)C(12) …
Number of citations: 101 onlinelibrary.wiley.com
MA Motin, F Zaera - The Journal of Physical Chemistry C, 2021 - ACS Publications
The mechanism of the thermal conversion of both bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) (Ni(TMHD) 2 ) and the protonated ligand (TMHD-H) adsorbed on TaO x and SiO 2 …
Number of citations: 1 pubs.acs.org
X Qin, F Zaera - The Journal of Physical Chemistry C, 2022 - ACS Publications
The evolution of the surface during the steps that comprise the atomic layer deposition (ALD) of ruthenium films on a nickel substrate using tris(2,2,6,6-tetramethyl-3,5-heptanedionato)…
Number of citations: 2 pubs.acs.org
KF Sundermann - 2005 - search.proquest.com
A convergent synthesis of epothilone B that generates all seven of its asymmetric centers in a completely stereoselective fashion has been completed. Key reactions include an anti-…
Number of citations: 3 search.proquest.com
PV Ramachandran, JS Chandra… - Organic & …, 2005 - pubs.rsc.org
Studies towards the synthesis of epothilone A via organoboranes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B508001K Royal Society of Chemistry View PDF …
Number of citations: 24 pubs.rsc.org
LA Wessjohann, GO Scheid… - The Journal of …, 2013 - ACS Publications
A highly convergent and stereocontrolled synthesis of epothilone D (4) is reported. Key features are a cheap and Z-selective synthesis of the northern half based on nerol and …
Number of citations: 31 pubs.acs.org

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